molecular formula C2H5N5 B1295380 5-Amino-2-methyl-2H-tetrazole CAS No. 6154-04-7

5-Amino-2-methyl-2H-tetrazole

Cat. No. B1295380
CAS RN: 6154-04-7
M. Wt: 99.1 g/mol
InChI Key: AZUKLCJYWVMPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methyl-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles with a wide range of applications in various fields such as organic chemistry, coordination chemistry, explosives, and medicinal chemistry. Tetrazoles are particularly important in medicinal chemistry as they serve as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-amino-2-methyl-2H-tetrazole and its derivatives has been explored through various methodologies. An efficient synthesis route for tetrazolo[1,5-a]pyrimidines, which are related to 5-amino-2-methyl-2H-tetrazole, involves a cyclocondensation reaction between 5-aminotetrazole and β-enaminone. The substituents on the β-enaminone influence the regiochemistry of the resulting compounds . Additionally, the nitration of 5-amino-2-methyl-2H-tetrazole with HNO3 has been performed to produce energetic materials with promising properties .

Molecular Structure Analysis

The molecular structure of 5-amino-2-methyl-2H-tetrazole and its nitrated derivative has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and mass spectrometry. Single-crystal X-ray diffraction has provided detailed insights into the crystalline state of these compounds . The structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, exhibits intermolecular hydrogen bonds and π-interactions, which are crucial for understanding the properties of these materials .

Chemical Reactions Analysis

The photochemistry of 1- and 2-methyl-5-aminotetrazoles has been studied, revealing that the position of the methyl substituent significantly affects the reaction pathways. For instance, the formation of amino cyanamide is observed from the photocleavage of 1-methyl-(1H)-tetrazole-5-amine, while the formation of nitrile imine is obtained from the photolysis of 2-methyl-(2H)-tetrazole-5-amine . These findings highlight the complex chemical behavior of tetrazole derivatives under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-methyl-2H-tetrazole derivatives have been extensively studied. The nitration products of these compounds exhibit endothermic behavior, and their thermal decomposition has been investigated using differential scanning calorimetry. The heats of explosion, detonation pressures, and velocities of these materials are comparable to common explosives like TNT and RDX. Sensitivities to impact and friction have also been tested, providing valuable information for the safe handling of these energetic materials .

Scientific Research Applications

Energetic Material Properties

5-Amino-2-methyl-2H-tetrazole has been extensively studied for its potential as an energetic material. Research by Fischer et al. (2013) demonstrates its utility in producing various salts with nitrogen-rich and metal cations, offering potential applications in energetic materials due to its high performance and sensitivity characteristics (Fischer, Izsák, Klapötke & Stierstorfer, 2013). Klapötke and Stierstorfer (2007) further investigated its nitration products, revealing their comparability to common explosives like TNT and RDX in terms of explosion performance, which suggests significant utility in the field of energetic materials (Klapötke & Stierstorfer, 2007).

Applications in Coordination Chemistry

The compound's role in coordination chemistry is noteworthy. Ismael et al. (2019) explored its photochemical stability in coordination chemistry, particularly when combined with saccharyl moieties. Their research indicates that 2-methyl-(2H)-tetrazole-5-amino-saccharinate, a derivative, exhibits enhanced photostability due to the saccharyl moiety, making it a promising candidate for catalysis and chelant-based chemotherapy (Ismael, Abe, Fausto & Cristiano, 2019).

Corrosion Inhibition

In the context of corrosion science, Zucchi et al. (1996) studied the inhibitory action of tetrazole derivatives, including 5-amino-tetrazole, on copper corrosion in chloride solutions. This research opens up possibilities for using 5-Amino-2-methyl-2H-tetrazole derivatives as corrosion inhibitors, given their high efficiency in preventing metal corrosion in various conditions (Zucchi, Trabanelli & Fonsati, 1996).

properties

IUPAC Name

2-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUKLCJYWVMPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210527
Record name 5-Amino-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-2H-tetrazole

CAS RN

6154-04-7
Record name 2-Methyl-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6154-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methyl-2H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6154-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methyl-2H-tetrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 4
Reactant of Route 4
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 6
5-Amino-2-methyl-2H-tetrazole

Citations

For This Compound
13
Citations
TM Klapoetke, J Stierstorfer - Helvetica Chimica Acta, 2007 - Wiley Online Library
… 5-Amino-1-methyl-1H-tetrazole (3) and 5-Amino-2-methyl-2H-tetrazole (4). The methylated aminotetrazoles were synthesized by methylation of 5-amino-1H-tetrazole using Me2SO4 or …
Number of citations: 129 onlinelibrary.wiley.com
N Fischer, TM Klapötke, M Reymann… - European Journal of …, 2013 - Wiley Online Library
… The fact that 5-amino-2-methyl-2H-tetrazole is a weaker base than 5-amino-1-methyl-1H-tetrazole has been demonstrated in similar crystal structures before.32 Compound 15 …
EG Baskir, DN Platonov, YV Tomilov… - Mendeleev …, 2014 - Elsevier
… The photolysis of 5-amino-2-methyl-2H-tetrazole 1 ( l > 235 nm) was studied previously.Under these conditions, the entire set of products was formed immediately (see Scheme 1), but 3-…
Number of citations: 22 www.sciencedirect.com
LS Ivashkevich, AS Lyakhov… - Zeitschrift für …, 2012 - degruyter.com
The crystal structure of the coordination compound [PdCl 2 (CH 4 N 6 ) 2 ], trans-dichloridobis(1,5-diamino-1H-tetrazole-κN 4 )palladium(II), has been determined from X-ray powder …
Number of citations: 6 www.degruyter.com
GP Ellis, GJP Becket, D Shaw, HK Wilson… - Journal of Medicinal …, 1978 - ACS Publications
… 4-Oxo-4/il-benzopyran-2-carbonyl chloride (1.5 g) and 5-amino-2-methyl-2H-tetrazole (0.65 g) in dry pyridine (15 mL) were heated on a steam bath for 4.5 h. The solution was cooled …
Number of citations: 66 pubs.acs.org
H Malekzadeh, MH Fatemi - Bulletin of the Chemical Society of Japan, 2015 - journal.csj.jp
Multivariate curve resolution (MCR) methods are proposed to improve the analysis of volatile components of an Iranian rice sample (Domsiah) by headspace sampling coupled to gas …
Number of citations: 3 www.journal.csj.jp
J Glück, TM Klapötke, T Küblböck - European Journal of …, 2020 - Wiley Online Library
One of the most challenging tasks in the field of light‐producing pyrotechnics is the generation of saturated blue light with high spectral purity. Only copper salts in combination with …
PD Venugopal - tobaccocontrol.bmj.com
7683-64-9 Squalene-4.00-5.57 PT× 593-49-7 Heptacosane-3.82-5.17 T× 55282-12-7 Octadecane, 3-ethyl-5-(2-ethylbutyl)--4.51-4.59 T 6753-98-6 alpha-Humalene-1.89-2.92 PBT 106-…
Number of citations: 0 tobaccocontrol.bmj.com
S Wen, L Sun, S Zhang, Z Chen, R Chen, Z Li… - Food Research …, 2023 - Elsevier
Aroma is a crucial determinant of tea quality. While some studies have examined the aroma of yellow tea, there are no reports of the difference and formation mechanism of aroma …
Number of citations: 0 www.sciencedirect.com
TT Diep, MJY Yoo, C Pook, S Sadooghy-Saraby, A Gite… - Foods, 2021 - mdpi.com
Tamarillo is a nutrient-dense fruit with a unique aroma from its volatile compounds (VCs). In this study, we aimed to compare the volatile profiles: (i) of fresh and freeze-dried tamarillo; (ii…
Number of citations: 17 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.